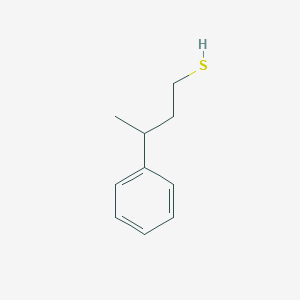

3-Phenylbutane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

3-phenylbutane-1-thiol |

InChI |

InChI=1S/C10H14S/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

BKNWKZNCOLAPCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCS)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylbutane 1 Thiol and Its Analogues

Direct Thiolation Strategies

Direct thiolation involves the introduction of a thiol group in a single key step, often through nucleophilic substitution or addition reactions.

Alkyl Halide Precursors: Nucleophilic Substitution Approaches (SN2)

A primary and straightforward method for synthesizing 3-phenylbutane-1-thiol is through the nucleophilic substitution (SN2) reaction of a corresponding alkyl halide, such as 1-bromo-3-phenylbutane or 1-chloro-3-phenylbutane. In this approach, a sulfur-containing nucleophile displaces the halide ion. jove.com

A common nucleophile for this transformation is the hydrosulfide (B80085) anion (-SH), typically sourced from reagents like sodium hydrosulfide (NaSH). libretexts.orgchemistrysteps.com The reaction involves the strong nucleophilic attack of the hydrosulfide anion on the carbon atom bonded to the halogen, displacing the halide and forming the desired thiol. jove.com However, a significant drawback of this method is the potential for a secondary SN2 reaction. The newly formed this compound can act as a nucleophile itself, reacting with another molecule of the alkyl halide to produce the corresponding sulfide (B99878) (thioether) as a byproduct. jove.comlibretexts.org To mitigate this, a large excess of the hydrosulfide reagent is often used. chemistrysteps.com

Table 1: SN2 Reaction for Thiol Synthesis

| Reactant | Nucleophile | Product | Potential Byproduct |

|---|

Addition of Hydrogen Sulfide to Unsaturated Phenylbutane Derivatives

Another direct route involves the addition of hydrogen sulfide (H₂S) across the double bond of an unsaturated precursor, such as 3-phenyl-1-butene. This process, known as hydrothiolation, can be catalyzed by various means to achieve the desired regioselectivity. bohrium.com

Industrially, acid catalysts have been employed for the addition of H₂S to alkenes. bohrium.comias.ac.in These reactions often proceed via a carbocation intermediate, leading to the Markovnikov addition product. For the synthesis of this compound from 3-phenyl-1-butene, an anti-Markovnikov addition is required. Radical-initiated hydrothiolation or certain transition metal catalysts can favor the formation of the terminal thiol. The reaction conditions, such as the molar ratio of H₂S to the alkene, pressure, and catalyst, are crucial for optimizing the yield of the desired thiol and minimizing the formation of thioether byproducts. google.com

Indirect Thiolation Routes

Indirect methods introduce the sulfur atom via an intermediate functional group, which is subsequently converted to a thiol. These multi-step pathways often provide better control and can circumvent issues like byproduct formation seen in direct methods.

Thioester Hydrolysis Methodologies

The thioester hydrolysis route is a reliable indirect method for preparing thiols. This process typically involves two main steps: the formation of a thioester from an appropriate precursor, followed by its hydrolysis to yield the final thiol. wikipedia.org

For the synthesis of this compound, a suitable starting material would be a 3-phenylbutyl derivative, such as 3-phenylbutyl bromide. This precursor can be reacted with a salt of a thiocarboxylic acid, like potassium thioacetate (B1230152) (CH₃COSK), to form S-(3-phenylbutyl) thioacetate. wikipedia.orgxmu.edu.cn This initial step is an SN2 reaction where the thioacetate anion displaces the halide.

The subsequent step is the hydrolysis of the intermediate thioester. This can be accomplished under either acidic or basic conditions, which cleaves the thioester bond to yield this compound and a carboxylic acid (or its salt). wikipedia.orgpearson.com This method is advantageous as it avoids the formation of sulfide byproducts often encountered in direct thiolation with alkyl halides. jove.com

Table 2: Thioester Hydrolysis for Thiol Synthesis

| Step | Reactants | Product |

|---|---|---|

| 1. Thioester Formation | 3-Phenylbutyl bromide + Potassium thioacetate | S-(3-phenylbutyl) thioacetate |

| 2. Hydrolysis | S-(3-phenylbutyl) thioacetate + H₂O (acid/base) | this compound + Acetic acid |

Thiourea-Mediated Syntheses and Hydrolysis of Isothiouronium Salts

A widely used and efficient indirect method for thiol synthesis from alkyl halides involves the use of thiourea (B124793) (SC(NH₂)₂). jove.comlibretexts.org This approach effectively prevents the formation of sulfide byproducts. jove.com The process begins with the reaction of an alkyl halide, such as 3-phenylbutyl bromide, with thiourea in an SN2 reaction. This forms a stable, intermediate S-alkylisothiouronium salt. libretexts.orgias.ac.in

These salts are typically crystalline and can be easily isolated and purified. ias.ac.in The final step is the alkaline hydrolysis of the isothiouronium salt, usually with an aqueous base like sodium hydroxide (B78521). wikipedia.org This hydrolysis cleaves the C-S bond of the intermediate, liberating the desired thiol, this compound, along with urea (B33335) and a salt. wikipedia.org This method is valued for its high yields and the clean nature of the reaction, making it a preferred laboratory technique for preparing thiols. jove.comias.ac.in

Table 3: Thiourea-Mediated Thiol Synthesis

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Salt Formation | 3-Phenylbutyl halide + Thiourea | S-(3-phenylbutyl)isothiouronium salt |

| 2. Hydrolysis | S-(3-phenylbutyl)isothiouronium salt + Sodium hydroxide | this compound |

Reaction of Organometallic Reagents with Elemental Sulfur

For the synthesis of this compound, 1-bromo-3-phenylbutane could be reacted with magnesium metal to form the Grignard reagent, 3-phenylbutylmagnesium bromide. This organometallic intermediate is then treated with elemental sulfur (S₈). The Grignard reagent attacks the sulfur ring, leading to the formation of a magnesium thiolate salt (R-SMgBr). The final step is the acidic workup of this intermediate, which protonates the thiolate to yield this compound.

Chemo- and Regioselective Synthesis

The precise control over the placement of the thiol group and the selective reaction at one functional group in the presence of others are paramount in modern organic synthesis. Chemo- and regioselectivity ensure high yields of the desired product while minimizing the formation of unwanted isomers and byproducts.

Strategies for Controlling Thiol Group Placement

Achieving regioselectivity in the synthesis of thiols like this compound, where the thiol group is at a specific position on an alkyl chain, can be accomplished through several established and emerging methodologies.

Hydrothiolation of Alkenes: The addition of hydrogen sulfide (H₂S) across a double bond is a direct method for introducing a thiol group. For a precursor like 3-phenyl-1-butene, a radical-mediated or photocatalytic anti-Markovnikov addition is required to place the thiol group at the terminal carbon (C-1). Photocatalytic methods, in particular, have shown promise for this type of transformation. For instance, reactions initiated by a photoinduced electron transfer between a thiol and a catalyst like TiO₂ can generate a thiyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion to yield the desired linear thiol nih.gov.

Nucleophilic Substitution Reactions: A highly reliable method for placing a thiol group involves the reaction of a sulfur nucleophile with an alkyl halide. To synthesize this compound, a suitable precursor would be 1-halo-3-phenylbutane (e.g., 1-bromo-3-phenylbutane). This substrate can undergo an Sₙ2 reaction with a hydrosulfide salt, such as sodium hydrosulfide (NaSH) youtube.comyoutube.com. The use of a weak base like SH⁻ is advantageous as it minimizes competing elimination reactions, leading to a higher yield of the desired thiol youtube.com.

Use of Protecting Groups: In more complex molecules containing multiple reactive sites, chemoselectivity is often achieved by using protecting groups. A thiol group is susceptible to oxidation and can react under conditions intended for other functional groups researchgate.net. To avoid unwanted side reactions, the thiol can be introduced in a protected form or an existing thiol can be temporarily masked. For example, the phenacyl (Pac) group has been demonstrated as an efficient protecting group for the sulfur atom of cysteine in peptide synthesis. This group is stable during subsequent reaction steps and can be selectively removed later using conditions like Zn/AcOH treatment nih.gov. Such strategies ensure that C-S bond formation or other modifications occur only at the desired location researchgate.net.

Stereoselective and Enantioselective Synthesis of this compound (if chiral)

The molecule this compound is chiral, as the carbon atom at the third position (C3) is a stereocenter, bonded to four different groups: a hydrogen atom, a methyl group, a phenyl group, and an ethylthiol group. Consequently, it exists as a pair of enantiomers (R and S forms). The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest, particularly for pharmaceutical applications.

While direct enantioselective methods for this compound are not extensively detailed, general principles of asymmetric synthesis can be applied. Phosphine-catalyzed enantioselective additions of thiols to prochiral substrates represent a powerful strategy. For example, a method for the enantioselective addition of aryl thiols to the γ-position of allenoates has been developed using a chiral phosphepine catalyst nih.gov. This approach allows for the creation of chiral aryl alkyl sulfides with very good enantiomeric excess (ee) nih.gov.

Similarly, chiral bifunctional acid-base catalysts have been successfully employed in the enantioselective sulfa-Michael addition of thiols to cyclobutenes, affording thio-substituted cyclobutanes with high yield and enantioselectivity (er up to 99.7:0.3) rsc.org. These organocatalytic approaches avoid the use of metals and often proceed under mild conditions. The development of organocascade reactions catalyzed by confined chiral phosphoric acids has also enabled the synthesis of O-protected β-hydroxythiols with excellent enantioselectivities from meso-epoxides researchgate.net. Such strategies could be adapted to synthesize enantiopure this compound from a suitable chiral precursor or through an asymmetric catalytic reaction.

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Chiral Phosphepine | γ-Addition of aryl thiols to allenoates | Catalytic asymmetric route to aryl alkyl sulfides. | Very good enantiomeric excess (ee) |

| Chinchona-based Squaramide | Sulfa-Michael addition to cyclobutenes | Bifunctional acid–base organocatalysis. | Up to 99.7:0.3 enantiomeric ratio (er) |

| Chiral Phosphoric Acid | Thiocarboxylysis of meso-epoxides | Organocascade reaction to form β-hydroxythiols. | Excellent enantioselectivities |

Catalytic Approaches in Thiol Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher selectivity, and milder reaction conditions. These benefits are particularly relevant in thiol synthesis, where traditional methods can be harsh or inefficient.

Heterogeneous Catalysis for C-S Bond Formation

Heterogeneous catalysts operate in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their reuse. This is a key advantage for both industrial-scale production and green chemistry.

Several heterogeneous systems have been developed for C-S bond formation:

Polymeric Resins: Commercially available, inexpensive polymeric resins like Amberlyst® A21 have been shown to be excellent catalysts for thia-Michael additions. These reactions, which involve the 1,4-conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, can be performed under solvent-free conditions at room temperature. The catalyst is easily recovered by simple filtration and can be recycled for multiple consecutive cycles with minimal loss of activity mdpi.com.

Supported Metal Catalysts: Transition metals, which are highly effective for C-S cross-coupling, can be immobilized on solid supports. For example, Ni(II)-incorporated MCM-41, a mesoporous silica (B1680970) material, has been demonstrated as an efficient and reusable catalyst for C-S cross-coupling reactions researchgate.net. Similarly, copper nanoparticles (Cu NPs) embedded into chitosan (B1678972) fibrils can act as a heterogeneous catalyst for the coupling of aryl halides and thiophenol researchgate.net. These supported catalysts combine the high reactivity of metal centers with the practical benefits of heterogeneous systems.

| Catalyst | Reaction Type | Conditions | Advantages |

|---|---|---|---|

| Amberlyst® A21 | Thia-Michael Addition | Solvent-free, room temperature | Recyclable (up to 5 cycles), inexpensive, easy to handle |

| Ni(II)-MCM-41 | C-S Cross-Coupling | Prominent reaction conditions | Efficient, reusable, good mesoporous structure |

| Cu NPs on Chitosan | C-S Cross-Coupling | Toluene solvent | Reusable, though some activity decrease noted after first use |

Green Chemistry Principles in Thiol Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edu. The synthesis of thiols can be made more sustainable by adhering to the 12 Principles of Green Chemistry sigmaaldrich.comacs.org.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created acs.org. High-yield, selective reactions like the thia-Michael addition minimize byproduct formation mdpi.com.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product acs.org. Addition reactions, such as the thiol-ene reaction, are prime examples of 100% atom economy as they combine reactants without the loss of any atoms mdpi.com.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents yale.edu. As discussed, both homogeneous and heterogeneous catalysts can make thiol synthesis more efficient and reduce waste acsgcipr.org. Heterogeneous catalysts, in particular, contribute to sustainability through their recyclability mdpi.comresearchgate.net.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous sigmaaldrich.com. Performing reactions under solvent-free conditions, as demonstrated with the Amberlyst® A21 catalyst, is an ideal green approach mdpi.com. When solvents are necessary, replacing hazardous ones with more environmentally benign alternatives is preferred mdpi.com.

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods conducted at ambient temperature and pressure, such as photocatalytic reactions or certain organocatalyzed processes, reduce the environmental and economic impact associated with energy consumption nih.govyale.edu.

By integrating these principles, the synthesis of this compound and its analogues can be performed in a more environmentally responsible and efficient manner.

Chemical Reactivity and Mechanistic Investigations of 3 Phenylbutane 1 Thiol

Nucleophilic Reactivity of the Sulfhydryl Group

The sulfur atom in the sulfhydryl group of 3-Phenylbutane-1-thiol possesses lone pairs of electrons, rendering it a potent nucleophile. This inherent nucleophilicity drives its reactions with a variety of electrophilic species.

S-Alkylation Reactions for Thioether (Sulfide) Formation

One of the most fundamental reactions of thiols is S-alkylation, which leads to the formation of thioethers (sulfides). In this reaction, the thiol, or more commonly its conjugate base, the thiolate anion, acts as a nucleophile and attacks an electrophilic carbon atom, displacing a leaving group. masterorganicchemistry.comacsgcipr.org The formation of the thiolate, which is a stronger nucleophile than the neutral thiol, is typically achieved by treatment with a base. masterorganicchemistry.com

The general mechanism for the S-alkylation of this compound can be represented as follows:

Deprotonation: A base removes the acidic proton from the sulfhydryl group to form the 3-phenylbutane-1-thiolate anion.

Nucleophilic Attack: The thiolate anion then attacks an alkyl halide (or another suitable electrophile), resulting in a bimolecular nucleophilic substitution (SN2) reaction to form the corresponding thioether. masterorganicchemistry.com

This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com A variety of alkylating agents can be employed, including alkyl halides and other substrates with good leaving groups. The reaction is a cornerstone in the synthesis of diverse thioether derivatives. nih.govorganic-chemistry.org

Table 1: Examples of S-Alkylation Reactions with this compound

| Alkylating Agent | Product | Reaction Conditions |

| Methyl Iodide | 3-Phenyl-1-(methylthio)butane | Base (e.g., NaH) in an aprotic solvent |

| Ethyl Bromide | 3-Phenyl-1-(ethylthio)butane | Base (e.g., K2CO3) in a polar solvent |

| Benzyl Chloride | 3-Phenyl-1-(benzylthio)butane | Phase-transfer catalysis |

Reactions with Carbonyls and Other Electrophiles

The nucleophilic character of the sulfhydryl group extends to reactions with carbonyl compounds and other electrophiles. Thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals. The reaction with carbonyl cyanide phenylhydrazones, for instance, proceeds via a bimolecular nucleophilic addition (AdN) where the thiolate ion attacks the azomethine group. nih.gov

The reactivity of thiols in these additions is influenced by their basicity. nih.gov While the initial addition to a carbonyl group is often reversible, the formation of the thioacetal can be driven to completion by removing water from the reaction mixture.

Beyond simple carbonyls, this compound can react with a range of other electrophilic functional groups. These reactions are fundamental in organic synthesis for the construction of more complex sulfur-containing molecules.

Role as a Nucleophile in Michael Addition Reactions

This compound can participate as a nucleophile in Michael addition reactions, also known as conjugate additions. sci-hub.se This reaction involves the addition of the thiol to an α,β-unsaturated carbonyl compound. nih.gov The driving force for this reaction is the formation of a stable carbon-sulfur bond.

The mechanism of the base-catalyzed thiol-Michael addition involves the initial deprotonation of the thiol to form the more nucleophilic thiolate anion. researchgate.net This anion then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final thioether product. researchgate.netnih.gov

Factors influencing the rate and yield of the thiol-Michael addition include the strength and concentration of the base catalyst, the pKa of the thiol, and the nature of the electron-withdrawing group on the Michael acceptor. sci-hub.se

Table 2: Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Structure |

| Acrylonitrile | 4-Phenyl-2-(cyanoethylthio)butane |

| Methyl Acrylate (B77674) | Methyl 3-((3-phenylbutyl)thio)propanoate |

| Maleimide | N-substituted 3-((3-phenylbutyl)thio)pyrrolidine-2,5-dione |

Redox Chemistry of the Thiol Group

The sulfhydryl group of this compound is susceptible to oxidation, a key aspect of its chemical reactivity.

Oxidative Dimerization to Disulfides

One of the most common oxidative reactions for thiols is their dimerization to form disulfides. masterorganicchemistry.comresearchgate.net This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol, with the concomitant loss of two hydrogen atoms. libretexts.org A variety of oxidizing agents can be used to effect this transformation. researchgate.net It is an important process in both organic chemistry and biochemistry. researchgate.net

The ease of oxidation generally increases from tertiary to primary thiols, and aryl thiols are more readily oxidized than aliphatic thiols. mdpi.com

The formation of disulfides from thiols is often a reversible process. libretexts.orgnih.gov The interconversion between the thiol and disulfide states is a redox reaction, with the thiol being the reduced form and the disulfide being the oxidized form. libretexts.orglibretexts.org This reversibility is crucial in many biological systems, where it is mediated by enzymes and redox-active small molecules like glutathione. libretexts.org

The thiol-disulfide exchange reaction is a key mechanism for this interconversion. It proceeds via a nucleophilic substitution pathway where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. mdpi.comnih.gov This results in the formation of a new disulfide and a new thiolate. researchgate.net The reaction is favored under neutral to alkaline conditions. nih.gov

This dynamic equilibrium can be influenced by the presence of other thiols and disulfides, leading to the formation of mixed disulfides. nih.gov The stability of the disulfide bond and its susceptibility to exchange are influenced by factors such as steric hindrance and the electronic environment around the sulfur atoms. nih.gov

Higher Oxidation States: Formation of Sulfenic, Sulfinic, and Sulfonic Acids

The sulfur atom in this compound, being in its lowest oxidation state (-2), is susceptible to oxidation by various oxidizing agents. This process can lead to the formation of a series of oxidized sulfur species, namely sulfenic, sulfinic, and sulfonic acids. The reaction with hydrogen peroxide (H₂O₂) is a common example of this oxidation pathway. nih.govnih.gov

The initial product of the oxidation of a thiol is a sulfenic acid (RSOH). nih.gov These are often transient and reactive species. wfu.edu Depending on the reaction conditions and the nature of the oxidant, the sulfenic acid can be further oxidized to a sulfinic acid (RSO₂H) and subsequently to a sulfonic acid (RSO₃H). nih.govresearchgate.net The latter is the most stable of the oxidized forms and is generally considered the final product of vigorous oxidation. wfu.edu

The oxidation pathway can be summarized as follows:

This compound → 3-Phenylbutane-1-sulfenic acid → 3-Phenylbutane-1-sulfinic acid → 3-Phenylbutane-1-sulfonic acid

Computational studies on model thiols have shown that the anionic pathway, starting from the thiolate, is more reactive towards oxidation than the neutral thiol. nih.gov The presence of polar ligands in the reaction environment can lower the reaction barriers for these oxidation steps. nih.gov While sulfenic and sulfinic acids can, under certain biological conditions, be reduced back to the thiol, the formation of sulfonic acid is generally considered an irreversible process. wfu.eduresearchgate.net

Table 1: Oxidation States of Sulfur in this compound Derivatives

| Compound Name | Chemical Formula | Oxidation State of Sulfur |

| This compound | C₁₀H₁₄S | -2 |

| 3-Phenylbutane-1-sulfenic acid | C₁₀H₁₄SO | 0 |

| 3-Phenylbutane-1-sulfinic acid | C₁₀H₁₄SO₂ | +2 |

| 3-Phenylbutane-1-sulfonic acid | C₁₀H₁₄SO₃ | +4 |

Polysulfide Formation

This compound can participate in reactions that lead to the formation of polysulfides, which are compounds containing a chain of two or more sulfur atoms. These reactions are significant in various chemical and biological contexts. nsf.gov One common pathway to polysulfide formation involves the reaction of a thiol with elemental sulfur (S₈). rsc.org This reaction is typically catalyzed by a base, such as an alkylamine, which deprotonates the thiol to form the more nucleophilic thiolate anion. rsc.org

The thiolate anion then attacks the S₈ ring, leading to its opening and the formation of a hydropolysulfide. rsc.org This intermediate can then react with another molecule of the thiol to produce a diorganopolysulfide and hydrogen sulfide (B99878) (H₂S). rsc.org The length of the polysulfide chain can vary.

Furthermore, thiols, persulfides, disulfides, and polysulfides can exist in a dynamic equilibrium. nsf.gov For instance, the reaction of a thiol with a disulfide can lead to the formation of a different disulfide and a different thiol, a process known as thiol-disulfide exchange. Similar exchange reactions can occur with polysulfides.

Table 2: Examples of Polysulfides Potentially Derived from this compound

| Compound Name | Chemical Formula | Number of Sulfur Atoms |

| Bis(3-phenylbutyl) disulfide | C₂₀H₂₆S₂ | 2 |

| Bis(3-phenylbutyl) trisulfide | C₂₀H₂₆S₃ | 3 |

| Bis(3-phenylbutyl) tetrasulfide | C₂₀H₂₆S₄ | 4 |

Radical Reactions Involving Thiyl Radicals

Thiol-Ene Reactions

This compound can undergo thiol-ene reactions, which are radical-mediated additions of a thiol to an alkene to form a thioether. wikipedia.org This reaction is a prominent example of "click chemistry" due to its high efficiency, mild reaction conditions, and minimal byproducts. youtube.comtaylorandfrancis.com The reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.orgresearchgate.net

The thiyl radical then adds to the double bond of an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.org This radical subsequently abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction. wikipedia.org

The versatility of the thiol-ene reaction allows for its application in polymer synthesis, surface modification, and the creation of dendrimers. wikipedia.orgyoutube.com For instance, this compound could be reacted with a variety of alkenes to synthesize a wide range of thioethers with diverse functionalities.

Table 3: Mechanistic Steps of the Thiol-Ene Reaction

| Step | Description |

| Initiation | Formation of a thiyl radical (RS•) from the thiol (RSH) via photolysis, thermolysis, or a radical initiator. |

| Propagation | 1. Addition of the thiyl radical to an alkene to form a carbon-centered radical. 2. Hydrogen abstraction from another thiol molecule by the carbon-centered radical, forming the thioether product and regenerating the thiyl radical. |

| Termination | Combination of two radical species to form a non-radical product. |

Desulfurative Alkene Alkylation Processes

In addition to the classic thiol-ene addition, thiols like this compound can serve as alkyl sources in desulfurative alkene alkylation reactions. acs.org A notable example is the phosphite-mediated radical desulfurative alkene alkylation. acs.org In this process, a thiol reacts with an alkene in the presence of a phosphite (B83602) and a radical initiator, such as AIBN (2,2′-azobis(2-methylpropionitrile)). acs.org

The reaction proceeds through a radical mechanism where the thiol acts as both an alkyl group donor and a hydrogen atom source. acs.org The phosphite serves as a sulfur atom acceptor. acs.org This methodology allows for the formation of a new carbon-carbon bond at the position of the original carbon-sulfur bond, effectively alkylating the alkene. A key advantage of this approach is that it provides a transition-metal-free alternative to other reductive alkene alkylation methods. acs.org The reaction conditions can be optimized, for instance by the slow addition of the thiol and initiator, to favor the desired alkylation product over the simple reduction of the thiol. acs.org

Acid-Base Properties and Thiolate Anion Formation

Thiols, including this compound, are weakly acidic and can be deprotonated by a base to form a thiolate anion (RS⁻). researchgate.net The acidity of the thiol proton is a key aspect of its chemistry, as the resulting thiolate is a potent nucleophile. The pKa of a typical alkanethiol is around 10-11.

The formation of the thiolate anion is a crucial step in many reactions involving thiols, including nucleophilic substitution, Michael additions, and the formation of metal-thiolate complexes. researchgate.net The rate of thiolate anion formation can be influenced by factors such as the solvent and the presence of other functional groups in the molecule. nih.gov For instance, in enzymatic systems, the formation of a thiolate anion from a cysteine residue is often a key step in the catalytic mechanism. nih.gov

Metal Ion Complexation and Ligand Behavior

The sulfur atom in this compound possesses lone pairs of electrons, making it a soft Lewis base capable of coordinating to metal ions, particularly soft Lewis acids like Hg²⁺, Cd²⁺, and Pb²⁺. nih.gov The thiol can act as a ligand, forming metal-thiolate complexes. nih.gov The formation of these complexes is often accompanied by the deprotonation of the thiol to the thiolate anion, which is a stronger ligand. nih.gov

The coordination chemistry of thiols is of great interest in bioinorganic chemistry, as cysteine residues in proteins play a crucial role in binding metal ions in metalloenzymes. nih.gov The interaction of thiols with metal ions can be quite complex, with the potential for the formation of various stoichiometries, such as ML and ML₂, where M is the metal ion and L is the thiolate ligand. nih.gov The stability of these complexes is an important factor in their potential applications, for example, as chelating agents for heavy metal detoxification. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the distinct electronic environments of hydrogen atoms within a molecule. For 3-Phenylbutane-1-thiol, the ¹H NMR spectrum is predicted to show characteristic signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons on the butane (B89635) chain. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical for assigning protons to their specific positions.

Key expected features in the ¹H NMR spectrum of this compound include:

Aromatic Protons: A complex multiplet pattern typically between δ 7.1 and 7.4 ppm, corresponding to the five protons on the monosubstituted phenyl ring.

Methine Proton (CH): A multiplet signal for the proton at the C3 position, deshielded by the adjacent phenyl group.

Methylene (B1212753) Protons (CH₂): Distinct signals for the two methylene groups at the C1 and C2 positions. The C1 methylene protons, being adjacent to the electron-withdrawing thiol group, would appear further downfield than the C2 protons.

Thiol Proton (SH): A signal whose chemical shift can vary, often appearing as a broad singlet or a triplet if coupled to adjacent methylene protons.

Methyl Protons (CH₃): A doublet for the methyl group at C4, coupled to the methine proton at C3.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | ~ 7.1 - 7.4 | Multiplet | - | 5H |

| -CH(Ph)- | ~ 2.7 - 3.0 | Multiplet | - | 1H |

| -CH₂-S | ~ 2.4 - 2.6 | Multiplet | - | 2H |

| -CH₂-CH(Ph) | ~ 1.7 - 1.9 | Multiplet | - | 2H |

| -SH | Variable | Triplet/Broad Singlet | ~ 7-8 | 1H |

| -CH₃ | ~ 1.2 - 1.4 | Doublet | ~ 7 | 3H |

Note: The values presented are estimations based on typical chemical shifts for similar structural motifs and may not represent exact experimental data.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

Expected ¹³C NMR signals include:

Aromatic Carbons: Several signals in the δ 125-145 ppm region. The carbon atom attached to the butyl chain (ipso-carbon) will have a different chemical shift from the ortho, meta, and para carbons.

Aliphatic Carbons: Four distinct signals for the carbons of the butane chain, including the methyl, two methylene, and one methine carbon. The carbon attached to the sulfur atom (C1) will be the most deshielded among the sp³ carbons.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=C (Aromatic, ipso) | ~ 145 |

| C=C (Aromatic) | ~ 126 - 129 |

| -CH(Ph)- | ~ 40 |

| -CH₂-CH(Ph) | ~ 38 |

| -CH₂-S | ~ 25 |

| -CH₃ | ~ 22 |

Note: The values presented are estimations based on typical chemical shifts and may not represent exact experimental data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.govsfrbm.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄S), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a spectrum of fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure. For thiols, fragmentation often involves cleavage of C-S and C-C bonds. nih.govresearchgate.net The MS/MS spectrum of this compound would be expected to show characteristic fragments, such as the loss of the thiol group or cleavage at the benzylic position, providing further confirmation of its structure. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid, liquid, or gaseous samples in their native state with minimal to no sample preparation. nih.govjeol.com The method involves exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which ionizes atmospheric molecules (like water) that then ionize the analyte molecules through gas-phase reactions. nih.govnih.gov DART is considered a "soft" ionization technique, meaning it typically results in minimal fragmentation of the analyte molecule. nih.gov This makes it exceptionally useful for determining the molecular weight of a compound. rsc.org

For the characterization of this compound (molecular weight: 166.28 g/mol ), DART-MS would be a powerful tool for rapid identification and confirmation of its molecular mass. When analyzed in positive-ion mode, the primary ion expected in the mass spectrum would be the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 167.1. The ionization process in DART typically involves proton transfer from ionized atmospheric water molecules to the analyte. nih.gov

The technique's ability to analyze samples directly from surfaces makes it suitable for high-throughput screening or for detecting the compound on various materials without complex extraction procedures. nih.govrsc.org While some in-source fragmentation can occur depending on the instrument's settings, the spectra are generally dominated by the molecular ion, providing clear and straightforward molecular weight information. nih.gov

Table 1: Expected Ions for this compound in DART-MS

| Ion Species | Expected m/z | Ionization Mode |

| [M+H]⁺ | ~167.1 | Positive |

| [M-H]⁻ | ~165.1 | Negative |

Data are inferred based on the principles of DART-MS and the molecular structure of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. msu.edu

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the thiol group, the phenyl ring, and the alkyl chain.

S–H Stretch: A weak but sharp absorption band is expected in the region of 2600–2550 cm⁻¹. msu.edulibretexts.orginstanano.com This peak is highly characteristic of the thiol functional group.

C–H Stretch (Aromatic and Aliphatic): Absorptions for C-H stretching are typically found between 3100 cm⁻¹ and 2850 cm⁻¹. Specifically, the aromatic C–H stretches of the phenyl group appear at slightly higher wavenumbers (3100–3000 cm⁻¹), while the aliphatic C–H stretches from the butane chain appear just below 3000 cm⁻¹ (3000–2850 cm⁻¹). msu.eduvscht.cz

C=C Stretch (Aromatic): The phenyl ring will show characteristic carbon-carbon stretching vibrations within the ring, typically appearing as two or more bands in the 1600–1450 cm⁻¹ region. vscht.cz

C–H Bend: Aliphatic C-H bending vibrations for methyl (–CH₃) and methylene (–CH₂) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹. libretexts.org Aromatic C-H out-of-plane ("oop") bending vibrations occur in the 900-675 cm⁻¹ region and can be diagnostic of the substitution pattern on the benzene (B151609) ring. vscht.cz

These absorptions allow for the unambiguous confirmation of the key functional groups present in the this compound molecule.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3100–3000 | Aromatic C–H | Stretch | Medium to Weak |

| 3000–2850 | Aliphatic C–H | Stretch | Medium |

| 2600–2550 | S–H | Stretch | Weak, Sharp |

| 1600–1450 | Aromatic C=C | Ring Stretch | Medium |

| 1470–1450 | Aliphatic C–H | Bend (Scissoring) | Medium |

| 900–675 | Aromatic C–H | Bend (Out-of-Plane) | Strong |

Data are based on standard infrared spectroscopy absorption tables for functional groups. libretexts.orginstanano.comvscht.cz

Raman Spectroscopy (as complementary technique)

Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). A key difference is the selection rules: FTIR is sensitive to vibrations that cause a change in the dipole moment, whereas Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov

For this compound, Raman spectroscopy would be particularly effective for observing vibrations involving non-polar or symmetric bonds.

S–H and C–S Vibrations: The S–H stretch (around 2570 cm⁻¹) and the C–S stretch (650-700 cm⁻¹) are often more easily observed in Raman spectra than in FTIR spectra for thiols. rsc.orgnih.gov

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the phenyl group (around 1000 cm⁻¹) typically produces a very strong and sharp signal in the Raman spectrum, which is a hallmark of benzene derivatives. acs.orgnih.gov The C=C stretching modes of the ring (around 1600 cm⁻¹) are also prominent. acs.orgnih.gov

Complementary Information: Vibrations that are weak or absent in the FTIR spectrum, such as the C-S stretch, can be strong in the Raman spectrum, and vice versa. Using both techniques provides a more complete vibrational analysis of the molecule. rsc.org

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3060 | Aromatic C–H | Stretch | Strong |

| ~2930 | Aliphatic C–H | Stretch | Strong |

| ~2570 | S–H | Stretch | Medium |

| ~1600 | Aromatic C=C | Ring Stretch | Strong |

| ~1000 | Phenyl Ring | Ring Breathing (Symmetric) | Very Strong |

| 650-700 | C–S | Stretch | Medium-Strong |

Data are inferred from studies on aromatic thiols and substituted benzenes. rsc.orgacs.orgnih.gov

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for analyzing compounds containing chromophores—structural units responsible for light absorption. up.ac.za

The primary chromophore in this compound is the phenyl group. The benzene ring exhibits characteristic π → π* electronic transitions. quimicaorganica.org

Primary Bands (E-bands): Benzene and its derivatives show intense absorption bands around 184 nm and 204 nm. quimicaorganica.org

Secondary Band (B-band): A weaker, highly structured absorption band appears around 256 nm for benzene. quimicaorganica.org This band is due to a symmetry-forbidden transition that becomes allowed through vibrational coupling.

Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. For alkyl-substituted benzenes like this compound, the secondary B-band is typically observed in the 260-270 nm range. up.ac.zanist.gov The presence of the sulfur atom's lone pairs can also influence the electronic transitions, potentially leading to further shifts. mdpi.com

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. Any reaction that modifies the phenyl chromophore or its conjugation, such as oxidation of the thiol or substitution on the ring, would lead to a measurable change in the absorption spectrum (either a shift in λₘₐₓ or a change in absorbance), allowing the reaction progress to be followed quantitatively.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Band | Approximate λₘₐₓ (nm) | Type of Transition |

| Primary (E-band) | ~210 | π → π |

| Secondary (B-band) | ~265 | π → π (Forbidden) |

Data are based on typical values for alkyl-substituted benzenes. up.ac.zaquimicaorganica.orgnist.gov

Fluorescence Spectroscopy for Probing Thiol Reactivity

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While simple aromatic hydrocarbons may exhibit some fluorescence, the thiol group itself is known to be a fluorescence quencher. Therefore, this compound is not expected to be strongly fluorescent. However, fluorescence spectroscopy is an extremely powerful tool for probing the reactivity of the thiol group. nih.gov

Many modern analytical methods use specially designed fluorescent probes to detect and quantify thiols. nih.govrsc.org These methods are often based on thiol-specific chemical reactions that cause a significant change in the fluorescence properties of the probe. rsc.orgacs.org Common mechanisms include:

Michael Addition: Thiols can react with fluorophores containing a Michael acceptor (an α,β-unsaturated carbonyl). This reaction disrupts a quenching pathway, leading to a "turn-on" fluorescence response. nih.gov

Cleavage Reactions: Probes can be designed where a quenching group is attached to a fluorophore via a bond that is selectively cleaved by thiols (e.g., a dinitrobenzenesulfonyl group). acs.orgrsc.org Cleavage of this group liberates the free, highly fluorescent molecule.

Disulfide Exchange: A probe containing a disulfide bond can react with a thiol, leading to a change in fluorescence. thermofisher.com

Therefore, the reactivity of the sulfhydryl group in this compound could be quantitatively assayed by monitoring its reaction with a thiol-reactive fluorescent probe. nih.govresearchgate.net The rate of fluorescence increase would be proportional to the rate of the reaction, providing detailed kinetic information. rsc.org

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical chemistry of this compound, providing robust methodologies for its separation, identification, and quantification. High-performance liquid chromatography (HPLC) is primarily employed for purity assessment and non-volatile sample analysis, while gas chromatography (GC) is the method of choice for analyzing the compound's volatility and related volatile products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of this compound from reaction mixtures and for quality control purposes. The inherent polarity of the thiol group and the non-polar nature of the phenylbutane backbone make reversed-phase HPLC a particularly suitable method.

The analytical approach for thiols often encounters challenges due to their susceptibility to oxidation into disulfides and the potential for low UV absorbance, which can hinder detection. unipd.it To overcome these issues, derivatization is a frequently employed strategy in thiol analysis. nih.govdiva-portal.orgnih.gov Reagents such as 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, react with thiols to produce a chromophoric product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by HPLC with UV-Vis detection. nih.gov Another common derivatizing agent is ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), which reacts with thiols to form highly fluorescent adducts, enabling sensitive detection by a fluorescence detector. nih.govmdpi.com

For the separation of this compound and its potential impurities, a reversed-phase column, such as a C18 column, is typically used. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small percentage of an acid such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The presence of the phenyl group in this compound allows for direct UV detection, typically in the range of 200-300 nm, although the sensitivity might be limited.

The validation of an HPLC method for purity assessment would involve determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 1: Illustrative HPLC Parameters for Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 2.7 µm particle size) mdpi.com |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA mdpi.com |

| Gradient | 30% to 55% B over 13 minutes mdpi.com |

| Flow Rate | 0.7 mL/min mdpi.com |

| Column Temperature | 30 °C mdpi.com |

| Detection | UV at 210 nm or Fluorescence (Ex: 375 nm, Em: 510 nm) after derivatization mdpi.com |

| Injection Volume | 15 µL mdpi.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile compounds, making it highly suitable for characterizing this compound, which is expected to have significant volatility. This method is particularly useful for identifying and quantifying the compound in various matrices and for analyzing its thermal degradation or reaction products. nih.govni.ac.rsmdpi.comnih.govnotulaebotanicae.ro

A significant challenge in the GC analysis of thiols is their high reactivity, which can lead to poor chromatographic performance, including peak tailing and adsorption on the column or inlet. nih.gov To mitigate these issues, derivatization is a common practice. Derivatizing the thiol group can increase the compound's thermal stability and improve its chromatographic behavior. A widely used derivatization reagent for thiols in GC analysis is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the sulfhydryl group to form a stable, electron-capturing derivative suitable for sensitive detection by an electron capture detector (ECD) or mass spectrometry (MS). nih.gov

The standard setup for the GC analysis of this compound would involve a GC system coupled with a mass spectrometer (GC-MS). This combination allows for the separation of volatile components in a sample followed by their identification based on their mass spectra. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often employed for the separation. ni.ac.rsmdpi.com

The analysis typically involves injecting a small volume of the sample (often in a suitable solvent like hexane) into a heated injector port. The oven temperature is then programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. Helium is commonly used as the carrier gas. ni.ac.rsmdpi.com The mass spectrometer is operated in electron impact (EI) ionization mode, and data can be acquired in either full scan mode for identification of unknown compounds or selected ion monitoring (SIM) mode for targeted quantification of specific analytes. researchgate.net

Table 2: Representative GC-MS Parameters for Volatile Thiol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) ni.ac.rsmdpi.com |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min ni.ac.rsmdpi.com |

| Injector Temperature | 250 °C ni.ac.rsmdpi.com |

| Oven Program | Initial: 50 °C for 2 min, Ramp: 5 °C/min to 180 °C, then 20 °C/min to 270 °C, Hold: 5 min at 270 °C mdpi.com |

| Transfer Line Temp | 300 °C ni.ac.rs |

| Ionization Mode | Electron Impact (EI) at 70 eV ni.ac.rs |

| Mass Range | 40-440 Da ni.ac.rs |

| Injection Mode | Split (e.g., 40:1 ratio) ni.ac.rs |

Computational and Theoretical Investigations of 3 Phenylbutane 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for medium-sized organic molecules like 3-phenylbutane-1-thiol. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. nih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. mdpi.com For this compound, this would involve exploring the rotational possibilities around the single bonds of the butyl chain to identify the global energy minimum.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The electronic structure describes the distribution of electrons within the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. On an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. mdpi.com For this compound, the most electron-rich region would be centered on the sulfur atom's lone pairs, with the phenyl ring's π-system also showing significant electron density.

Table 1: Predicted Geometrical Parameters for this compound's Minimum Energy Conformation (Note: These are representative values based on standard bond lengths and angles for similar chemical environments.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C-S | ~1.82 Å | |

| S-H | ~1.34 Å | |

| C-C (alkyl) | ~1.53 Å | |

| C-C (aromatic) | ~1.40 Å | |

| Bond Angles | ||

| C-S-H | ~96.5° | |

| C-C-S | ~113° | |

| C-C-C (alkyl) | ~112° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org

HOMO : This is the highest energy orbital containing electrons. It represents the molecule's ability to act as an electron donor (a nucleophile). youtube.com For this compound, the HOMO is expected to be predominantly localized on the sulfur atom due to its lone pair electrons.

LUMO : This is the lowest energy orbital without any electrons. It represents the molecule's ability to act as an electron acceptor (an electrophile). youtube.com The LUMO is likely to be a π* (pi-antibonding) orbital distributed across the phenyl ring.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excited and therefore more reactive. wikipedia.org

FMO analysis helps predict how this compound would interact with other reagents. Its nucleophilic character would be dominated by the sulfur atom, while electrophilic reactions would likely target the phenyl ring.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical, calculated for illustrative purposes using a common DFT method.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | 0.5 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 7.0 eV | A larger gap suggests higher kinetic stability. mdpi.com |

Reaction Mechanism Studies

Computational chemistry allows for the detailed exploration of how chemical reactions occur, mapping the entire reaction pathway from reactants to products.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds through a high-energy state known as the transition state (TS), which represents the energy barrier that must be overcome. Computational methods can locate the precise geometry and energy of the TS. A key characteristic of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For this compound, a common reaction to study would be its oxidation by a radical species like the hydroxyl radical (•OH), a key process in atmospheric chemistry. nih.gov Theoretical studies on other thiols show that such reactions often proceed via hydrogen abstraction from the S-H group. nih.gov A computational study would model this process by:

Optimizing the structures of the reactants (this compound and •OH).

Locating the transition state structure for the hydrogen abstraction.

Optimizing the structures of the products (the 3-phenylbutane-1-thiyl radical and water).

The energy difference between the reactants and the transition state defines the activation energy, which is a primary determinant of the reaction rate.

Solvation Effects on Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects through two main approaches:

Implicit Solvation Models : The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models : Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific interactions like hydrogen bonding.

For reactions involving this compound that generate charged intermediates, such as the deprotonation to form a thiolate anion (R-S⁻), the choice of solvent is critical. A polar solvent would stabilize the charged thiolate, lowering the energy barrier for its formation and increasing the acidity of the thiol compared to the gas phase or a nonpolar solvent.

Acidity and Nucleophilicity Modeling

Acidity and Nucleophilicity Modeling

The thiol group (-SH) is the primary center of reactivity in this compound, defining its acidity and nucleophilicity.

Acidity (pKa) : The acidity of the thiol is determined by the stability of its conjugate base, the thiolate anion. The pKa can be predicted computationally by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in an aqueous solution. nih.gov Alkanethiols typically have pKa values in the range of 10-11. The phenyl group in this compound is relatively far from the thiol group, so its electron-withdrawing effect would be minimal, and the pKa is expected to be close to that of 1-butanethiol.

Nucleophilicity : Nucleophilicity is the ability of a species to donate an electron pair to an electrophile. The sulfur atom in this compound, with its two lone pairs of electrons, is a strong nucleophile. Computationally, nucleophilicity is strongly correlated with the energy of the HOMO; a higher HOMO energy signifies a stronger nucleophile. nih.gov The nucleophilic reactivity of the sulfur atom can be modeled by simulating its reaction with a standard electrophile (e.g., methyl iodide) and calculating the activation energy for the subsequent SN2 reaction.

Conformational Analysis and Stereoisomer Stability

The conformational landscape of this compound is primarily determined by the rotation around the C2-C3 bond of the butane (B89635) backbone. Similar to butane, the key conformations are staggered (anti and gauche) and eclipsed. However, the presence of a bulky phenyl group at the C3 position and a thiol group at the C1 position introduces additional steric and electronic factors that influence the relative stability of these conformers.

This compound possesses a chiral center at the C3 carbon, leading to the existence of two stereoisomers: (R)-3-Phenylbutane-1-thiol and (S)-3-Phenylbutane-1-thiol. For each stereoisomer, a conformational analysis reveals the relative energies of the different spatial arrangements of the substituents.

The most stable conformations are the staggered ones, which minimize torsional strain. These are the anti and gauche conformers. In the anti conformation, the largest substituents on the C2 and C3 carbons (the ethylthiol group and the phenyl group) are positioned at a dihedral angle of 180°, minimizing steric hindrance. In the gauche conformations, these groups are at a dihedral angle of 60° or 300°. Due to steric repulsion between the bulky phenyl and ethylthiol groups, the gauche conformers are expected to be less stable (higher in energy) than the anti conformer. lumenlearning.comlibretexts.org

The eclipsed conformations, where the substituents on C2 and C3 are aligned, are significantly higher in energy due to both torsional and steric strain and are considered transition states between the staggered conformers. lumenlearning.com The conformation where the phenyl group and the ethylthiol group are eclipsed would be the least stable.

Computational studies on similar phenylalkanes suggest that the phenyl group has a significant impact on the conformational energetics. The stability of different conformers is determined by a balance of steric repulsion and potential stabilizing interactions, such as weak intramolecular forces.

The relative stability of the diastereomers, if a second chiral center were present, would depend on the spatial arrangement of the substituents in the most stable conformations. Generally, the diastereomer that can adopt a conformation with fewer unfavorable steric interactions will be the more stable one. For this compound, the enantiomers (R and S) have the same stability.

Table 1: Predicted Relative Stability of this compound Conformers

| Dihedral Angle (C1-C2-C3-Phenyl) | Conformation | Expected Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 180° | Anti | 0 | ~70 |

| 60°, 300° | Gauche | ~0.8 - 1.2 | ~30 |

| 0°, 120°, 240°, 360° | Eclipsed | > 3.5 | < 1 |

Note: The values presented are estimations based on the conformational analysis of butane and related substituted alkanes. Actual values for this compound would require specific quantum mechanical calculations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts)

Computational methods are invaluable for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation and verification of synthesized compounds. For this compound, the 1H NMR spectrum is of particular interest for characterizing the molecule.

The prediction of 1H NMR chemical shifts can be approached by considering the known chemical shifts of a similar parent molecule, such as 1-butanethiol, and then applying the substituent effects of the phenyl group at the C3 position. The phenyl group, being an aromatic ring, will induce significant changes in the chemical shifts of nearby protons due to its magnetic anisotropy and inductive effects.

Protons on the carbon atom directly attached to the phenyl group (the methine proton at C3) are expected to be significantly deshielded and appear at a higher chemical shift (downfield). The benzylic protons typically resonate in the range of 2.5-3.0 ppm. oregonstate.edu The protons on the adjacent methylene (B1212753) group (C2) will also be deshielded, but to a lesser extent. The protons of the methylene group attached to the sulfur atom (C1) are influenced by the electronegativity of sulfur and typically appear around 2.5 ppm. The terminal methyl group (C4) is expected to be the least affected by the phenyl group and will resonate at the highest field (lowest chemical shift).

Computational models, such as those based on Density Functional Theory (DFT), can provide more accurate predictions of NMR chemical shifts by calculating the magnetic shielding of each nucleus. chemaxon.comresearchgate.net These calculations would take into account the specific conformational populations determined through the analysis described in the previous section.

Table 2: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 (CH2-SH) | 2.4 - 2.6 | Triplet |

| H2 (CH2) | 1.7 - 1.9 | Multiplet |

| H3 (CH-Ph) | 2.7 - 3.0 | Multiplet |

| H4 (CH3) | 1.2 - 1.4 | Doublet |

| SH | 1.3 - 1.6 | Triplet |

| Phenyl-H | 7.1 - 7.4 | Multiplet |

Note: These are estimated chemical shift ranges. The exact values and multiplicities will depend on the specific solvent used and the coupling constants between adjacent protons.

Derivatives and Analogues of 3 Phenylbutane 1 Thiol

Organosulfur Compounds Derived from 3-Phenylbutane-1-thiol

The reactivity of the thiol group in this compound allows for its conversion into a variety of organosulfur compounds. These transformations typically involve reactions at the sulfur atom, such as alkylation and oxidation, leading to the formation of sulfides, disulfides, and various oxidized sulfur species.

Sulfides and Thioethers

Sulfides, also known as thioethers, are analogues of ethers where a sulfur atom replaces the oxygen atom. libretexts.orgyoutube.com The synthesis of thioethers from this compound can be achieved through several established methods. A primary route is the reaction of the corresponding thiolate anion with an alkyl halide, which proceeds via an S_N2 mechanism analogous to the Williamson ether synthesis. youtube.comopenstax.org This involves deprotonating the thiol with a base, such as sodium hydride (NaH), to form the 3-phenylbutane-1-thiolate, which then acts as a potent nucleophile. openstax.org

Another significant method is the acid-catalyzed reaction between the thiol and an alcohol, which serves as a metal-free dehydrative thioetherification process. nih.gov Additionally, the anti-Markovnikov addition of this compound to alkenes, a process known as the thiol-ene reaction, provides an efficient route to linear thioethers. organic-chemistry.org

| Product | Reactant(s) | Reaction Type | Description |

| Alkyl 3-phenylbutyl sulfide (B99878) | Alkyl Halide (e.g., Iodomethane, Bromoethane) | S_N2 Nucleophilic Substitution | The thiol is first deprotonated with a base (e.g., NaH) to form a thiolate, which then displaces the halide from the alkyl halide. |

| Alkyl 3-phenylbutyl sulfide | Alcohol | Acid-Catalyzed Dehydration | The thiol and an alcohol react in the presence of an acid catalyst, such as triflic acid, to form the thioether and water. nih.gov |

| Linear Alkyl 3-phenylbutyl sulfide | Alkene | Thiol-Ene Reaction | The thiol adds across the double bond of an alkene, typically under radical initiation, resulting in an anti-Markovnikov product. organic-chemistry.org |

Disulfides and Polysulfides

The thiol group of this compound is readily susceptible to oxidation, leading to the formation of disulfide bonds. This thiol-disulfide interconversion is a fundamental reaction in various chemical and biological systems. openstax.orglibretexts.org

Disulfides Mild oxidizing agents such as iodine (I₂) or bromine (Br₂) can oxidize two molecules of this compound to form bis(3-phenylbutyl) disulfide. libretexts.orgopenstax.org This reaction involves the formation of a sulfur-sulfur single bond and is reversible; the disulfide can be reduced back to the thiol using reducing agents like zinc and acid. openstax.org

Polysulfides Polysulfides, which contain chains of three or more sulfur atoms, exist in a dynamic equilibrium with thiols, disulfides, and persulfides. nsf.gov While specific synthesis of polysulfides from this compound is complex, these species can be formed under conditions that promote the reaction of thiols or disulfides with elemental sulfur or other sulfur transfer reagents. The resulting products, such as bis(3-phenylbutyl) trisulfide or tetrasulfide, are part of a complex network of sulfur-containing molecules. nsf.gov

| Derivative | Synthesis Method | Key Reagents | Description |

| Bis(3-phenylbutyl) disulfide | Mild Oxidation | I₂, Br₂ | Two molecules of the thiol are coupled via oxidation to form a symmetrical disulfide. openstax.org |

| Bis(3-phenylbutyl) polysulfide | Reaction with Sulfur Source | Elemental Sulfur (S₈) | The thiol or its corresponding disulfide can react with a sulfur source to insert additional sulfur atoms, forming polysulfide chains. nsf.gov |

Sulfoxides and Sulfones

Further oxidation of the sulfur atom in thioethers derived from this compound leads to the formation of sulfoxides and sulfones. openstax.org This stepwise oxidation allows for the synthesis of compounds with sulfur in higher oxidation states. libretexts.org

Starting from an alkyl 3-phenylbutyl sulfide, controlled oxidation can yield either the sulfoxide (B87167) or the sulfone. The reaction with one equivalent of a mild oxidant like hydrogen peroxide (H₂O₂) at room temperature typically affords the corresponding alkyl 3-phenylbutyl sulfoxide. openstax.orglibretexts.org Further oxidation of the sulfoxide with a more potent oxidizing agent, such as a peroxyacid, or an excess of hydrogen peroxide, yields the alkyl 3-phenylbutyl sulfone. openstax.orglibretexts.org The selectivity of these oxidations can be finely tuned by controlling the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org

| Product | Starting Material | Oxidizing Agent | Description |

| Alkyl 3-phenylbutyl sulfoxide | Alkyl 3-phenylbutyl sulfide | Hydrogen Peroxide (H₂O₂, ~1 equiv.) | Partial oxidation of the sulfide yields the corresponding sulfoxide. openstax.org |

| Alkyl 3-phenylbutyl sulfone | Alkyl 3-phenylbutyl sulfide or sulfoxide | Peroxyacid (e.g., m-CPBA) or excess H₂O₂ | Complete oxidation of the sulfur atom results in the formation of the sulfone. libretexts.orgorganic-chemistry.org |

Sulfenic, Sulfinic, and Sulfonic Acid Derivatives

Direct oxidation of the thiol group in this compound can produce a series of organosulfur oxoacids with increasing oxidation states of the sulfur atom.

The initial product of the reaction between a thiol and an oxidant like hydrogen peroxide is a sulfenic acid (R-S-OH). nih.gov 3-Phenylbutane-1-sulfenic acid, however, is expected to be a highly reactive and transient intermediate. wikipedia.org Such species are often unstable and tend to undergo self-condensation to form thiosulfinates. wikipedia.orgnih.gov

Progressive oxidation of the transient sulfenic acid intermediate leads to the formation of the more stable 3-phenylbutane-1-sulfinic acid (R-SO₂H) and subsequently 3-phenylbutane-1-sulfonic acid (R-SO₃H). nih.govresearchgate.net The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions employed.

| Derivative | General Formula | Sulfur Oxidation State | Notes |

| 3-Phenylbutane-1-sulfenic acid | R-SOH | 0 | Highly reactive, transient intermediate. nih.govwikipedia.org |

| 3-Phenylbutane-1-sulfinic acid | R-SO₂H | +2 | Formed by the oxidation of sulfenic acid. |

| 3-Phenylbutane-1-sulfonic acid | R-SO₃H | +4 | The final product of the thiol oxidation pathway. nih.gov |

Conjugates and Functionalized Derivatives

The thiol group of this compound serves as a versatile functional handle for its conjugation to larger molecules and materials, thereby imparting specific chemical properties to them.

Thiolated Polymers and Materials

Thiolated polymers, often referred to as thiomers, are macromolecules that have been functionalized with thiol-containing moieties. nih.govpharmaexcipients.com The covalent attachment of this compound to a polymer backbone can be used to modify the properties of the material, for instance, by enhancing its mucoadhesion. pharmaexcipients.comnih.gov The thiol groups can form disulfide bonds with cysteine-rich domains in mucus, prolonging the residence time of the material on mucosal surfaces. nih.gov

A prevalent method for creating such materials is the thiol-ene "click" reaction. This involves the addition of this compound across carbon-carbon double bonds present on a polymer backbone. mdpi.comresearchgate.net This reaction is highly efficient and can be used to functionalize a wide array of polymers, including polysulfones and cellulose (B213188) derivatives, that have been pre-modified to contain alkene groups. osti.govnih.gov

| Polymer Backbone | Functionalization Method | Description |

| Poly(alkene)s / Acrylates | Thiol-Ene "Click" Chemistry | The thiol group of this compound adds across the C=C double bonds of the polymer, often initiated by UV light or a radical initiator. mdpi.com |

| Modified Polysulfones | Thiol-Ene "Click" Chemistry | Aromatic polysulfones can be chemically modified to introduce vinyl or allyl groups, which then serve as sites for the attachment of this compound. osti.gov |

| Modified Polyesters / Cellulose Acetate | Thio-Michael Addition | Polymers with α,β-unsaturated carbonyl groups can be functionalized by the conjugate addition of this compound. nih.gov |

Thiol-Functionalized Nanoparticles

The functionalization of nanoparticles with organic molecules is a critical strategy for tailoring their physical and chemical properties for specific applications. Thiols are particularly effective ligands for a variety of nanoparticles, owing to the strong covalent or dative bond formed between the sulfur atom and the nanoparticle surface. This is especially true for noble metal nanoparticles (e.g., gold, platinum) and semiconductor quantum dots.

While direct research on this compound as a nanoparticle ligand is not extensively documented, the principles of using analogous phenyl-alkyl-thiols are well-established. The attachment of a molecule like this compound to a nanoparticle surface would impart several key features:

Hydrophobicity : The phenyl and butane (B89635) groups introduce a hydrophobic character to the nanoparticle surface, which can influence its dispersibility in various solvents and its interaction with biological membranes.

Steric Hindrance : The bulky phenylbutane group can provide steric stabilization, preventing the nanoparticles from aggregating and thereby maintaining their unique size-dependent properties.

Chirality : The chiral center at the 3-position means that enantiomerically pure (R)- or (S)-3-Phenylbutane-1-thiol could be used to create chiral nanoparticle surfaces. Such surfaces are of interest in applications like enantioselective catalysis and chiral sensing.

Research on other thiol-based ligands demonstrates the versatility of this approach. For instance, various phenyl thiol ligands have been successfully used to modify platinum nanoparticles for catalytic applications in the hydrogenation of cinnamaldehyde. researchgate.net The efficiency of these catalysts was found to be dependent on the structure of the thiol ligand. Similarly, a range of thiols are used in ligand exchange reactions to functionalize gold nanoparticles, replacing existing ligands like triphenylphosphine (B44618) to create stable, tailored nanomaterials. semanticscholar.orgresearchgate.net

The process of functionalization can be achieved through various methods, including self-assembly from solution or "grafting-through" approaches where surface-bound thiols act as chain transfer agents in polymerization reactions. db-thueringen.de The choice of nanoparticle core and the specific thiol ligand allows for the creation of a wide array of hybrid materials with tunable properties.

| Nanoparticle Core | Thiol Ligand Example | Functionalization Method | Key Outcome/Application | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Phenyl thiols | Ligand adsorption | Enhanced selectivity in catalytic hydrogenation | researchgate.net |

| Gold (Au) | Omega-functionalized thiols | Ligand exchange | Creation of stable, functionalized 1.5-nm nanoparticles | semanticscholar.orgresearchgate.net |

| Iron Oxide (Magnetic) | (3-mercaptopropyl)trimethoxysilane | Silanization followed by polymerization | Formation of core-shell hybrid materials with varied polymer shells | db-thueringen.de |

| Gold (Au) | L-cysteine | Adsorption during synthesis | Precise size-control and surface functionalization | nih.gov |

Stereoisomeric Analogues of this compound

The presence of a stereocenter at the third carbon position of this compound means it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The synthesis and study of such chiral thiols are important for applications where molecular recognition and stereospecificity are crucial.

While the stereoselective synthesis of this compound itself is not widely reported, methods for producing structurally related chiral compounds provide a clear blueprint for its potential synthesis. A common strategy involves using a chiral starting material or employing a stereoselective reaction.

For example, the asymmetric synthesis of (S)-3-amino-1-phenylbutane, a close structural analogue where the thiol (-SH) group is replaced by an amino (-NH₂) group, has been successfully achieved. mdpi.com This biocatalytic approach uses a transaminase enzyme to convert a prochiral ketone (4-phenyl-2-butanone) into the chiral amine with high enantiomeric excess (ee). A similar enzymatic or chemo-catalytic reduction of a corresponding phenylbutane thione or a related precursor could potentially yield chiral this compound.

Another established synthetic route involves starting with a readily available chiral molecule. The synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol was accomplished starting from the natural amino acid L-phenylalanine. xmu.edu.cn The process involved reduction of the carboxylic acid, protection of the amino group, conversion of the alcohol to a thioacetate (B1230152), and subsequent deprotection to yield the final chiral thiol. xmu.edu.cn This demonstrates a viable pathway where a chiral precursor dictates the stereochemistry of the final product.

| Target Compound | Precursor | Key Reagent/Catalyst | Stereochemical Outcome | Yield/Selectivity | Reference |

|---|---|---|---|---|---|